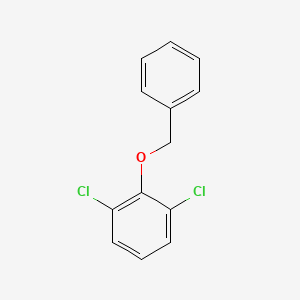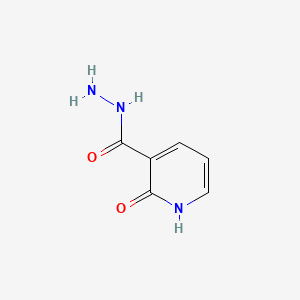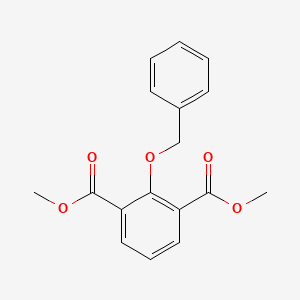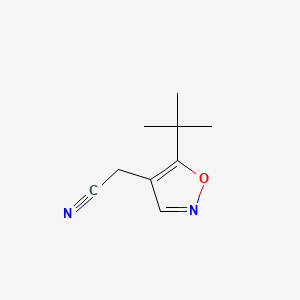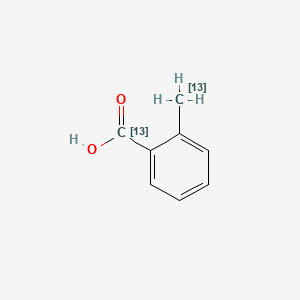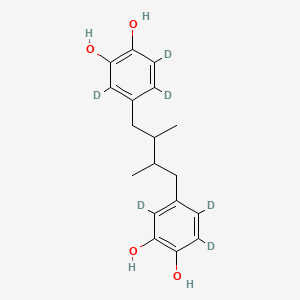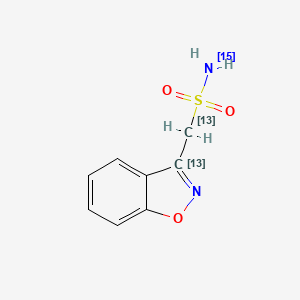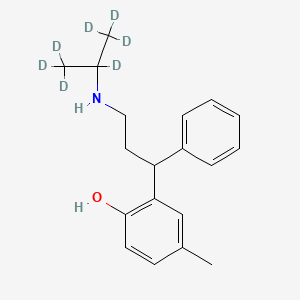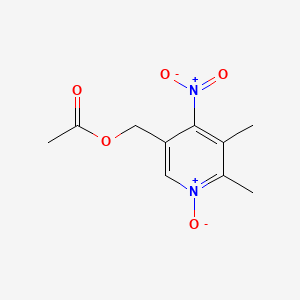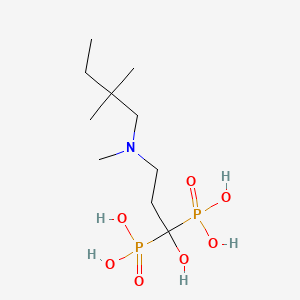
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is a complex organophosphorus compound It is characterized by the presence of two phosphonic acid groups and a tertiary amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) typically involves multiple steps. One common approach is the reaction of 2,2-dimethylbutylamine with a suitable phosphonic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonic acid groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce amines and alcohols.
科学研究应用
Chemistry
In chemistry, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Medicine
In medicine, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of various specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects.
相似化合物的比较
Similar Compounds
- [2,2-Dimethylbutyl(methyl)amino]phosphonic acid
- [2,2-Dimethylbutyl(methyl)amino]-1-hydroxyphosphonic acid
Uniqueness
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is unique due to the presence of two phosphonic acid groups and a tertiary amine. This structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
1346601-15-7 |
|---|---|
分子式 |
C10H25NO7P2 |
分子量 |
333.258 |
IUPAC 名称 |
[3-[2,2-dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H25NO7P2/c1-5-9(2,3)8-11(4)7-6-10(12,19(13,14)15)20(16,17)18/h12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
InChI 键 |
PWSOTTWRYVSTJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



